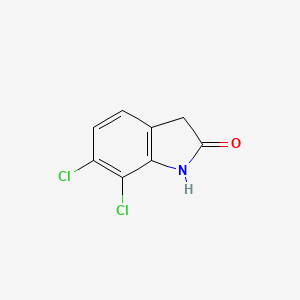

6,7-Dichloroindolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dichloroindolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . The indole ring system is a common structural motif in many biologically active compounds, making this compound an important compound for research and development in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Bartoli indole synthesis, which involves the reaction of nitrobenzenes with vinyl magnesium bromide . Another approach is the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Dichloroindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as 3-hydroxyindolin-2-one.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyindolin-2-one derivatives.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Anticancer Therapeutics:

- Isatin-Hydrazones: Isatin derivatives, which may include 6,7-dichloroindolin-2-one as a core structure or precursor, have been investigated for their cytotoxic activity against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines . These compounds are evaluated using MTT assays, and their structure-activity relationships (SARs) are studied to optimize their anticancer potential .

- CDK2 Inhibition: Isatin-hydrazones, potentially derived from or related to this compound, have been studied for their ability to inhibit cyclin-dependent kinases 2 (CDK2) . Docking simulations are conducted to understand the binding mechanism of these compounds within the active site of CDK2, which is crucial for cell cycle regulation and a target in cancer therapy .

- N-Benzylisatin-Aryl Hydrazones: Novel N-benzylisatin-aryl hydrazones, which may be synthesized from dichloroindolinone derivatives, have demonstrated significant anticancer activity. One such compound exhibited a concentration of 4.35 µM against the A549 lung cancer cell line, compared to 15.23 µM for gefitinib, a known lung cancer drug . ADME (absorption, distribution, metabolism, and excretion) studies predicted that these hydrazones have higher ADME values than gefitinib, suggesting they could be excellent scaffolds for developing anticancer therapeutics .

2. Synthesis of Bioactive Molecules:

- Chlorooxidation and Chlorination Reagent: tert-Butyl hypochlorite can be employed as a versatile reagent for chlorooxidation of indoles, chlorination of 2-oxindoles, and decarboxylative chlorination of indole-2-carboxylic acids . This method allows for the selective production of various chlorinated products, including 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles . The reactions proceed under mild conditions, and various functional groups such as halogens, cyano, nitro, and methoxycarbonyl groups remain intact .

- Radical Pathway: Experiments with free radical trapping reagents indicate that the chlorooxidation of indoles and the chlorination of 2-oxindoles likely proceed via a radical pathway .

3. Sirtuin 2 Inhibition:

- Arylil 2-oxindoles: Novel 3-Arylil-6,7-dichloroindolin-2-one has been designed, synthesized, and characterized for its potential as a Sirtuin 2 inhibitor .

- Cocoa Polyphenols: While not directly related to dichloroindolinone, studies on cocoa polyphenols demonstrate the broader context of bioactive compounds in health . Cocoa polyphenols have shown positive effects on cardiovascular, immunological, and digestive health, with antioxidant and anti-inflammatory effects . These compounds can also act as prebiotic modulators of the gut microbiome, influencing glycemic regulation .

- Plant-Derived Terpenoids: Plant-derived terpenoids also represent a significant class of bioactive compounds with applications in food, pharmaceuticals, cosmetics, and chemical industries .

- Plant Phenolic Compounds: Plant phenolic compounds, similar to dichloroindolinones, have various health benefits, including potential management of type 2 diabetes . They can act as antioxidants and may improve endothelial function in individuals with hypertension .

Mecanismo De Acción

The mechanism of action of 6,7-Dichloroindolin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain kinases or proteases, affecting cell signaling pathways and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5,6,7-Tribromoindole: Used in the synthesis of complex indole derivatives.

Uniqueness: 6,7-Dichloroindolin-2-one is unique due to the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to other indole derivatives .

Actividad Biológica

6,7-Dichloroindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₆Cl₂N₂O and a molecular weight of 219.06 g/mol. Its structure features an indolinone core with two chlorine substituents at the 6 and 7 positions, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂N₂O |

| Molecular Weight | 219.06 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific kinases and proteases, which are crucial in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and migration.

Key Mechanisms:

- Kinase Inhibition: The compound may inhibit kinases involved in cancer cell signaling, leading to reduced cell growth.

- Protease Inhibition: By inhibiting proteases, it can interfere with protein degradation pathways that are often dysregulated in diseases.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

-

Anticancer Activity:

- Studies indicate that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against IGROV1 ovarian cancer cells by inducing cell cycle arrest and apoptosis .

- The compound's structure allows it to engage in interactions that disrupt critical cancer pathways.

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell wall synthesis or function.

-

Antiviral Potential:

- There is emerging evidence supporting its antiviral properties, particularly against viruses that exploit similar cellular pathways as cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated that this compound significantly reduced the viability of IGROV1 cells compared to untreated controls. The mechanism involved the downregulation of cyclin D1, leading to G0/G1 phase arrest in the cell cycle .

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial effects of indole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition zone around wells containing the compound, suggesting effective antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies suggest that:

- Chlorine Substituents: The presence of chlorine at the 6 and 7 positions enhances its interaction with biological targets.

- Indole Core Modifications: Variations in the indole core can lead to different biological profiles, indicating that careful structural modifications may yield compounds with improved efficacy or selectivity .

Propiedades

IUPAC Name |

6,7-dichloro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAKMKCWKMCZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Cl)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.